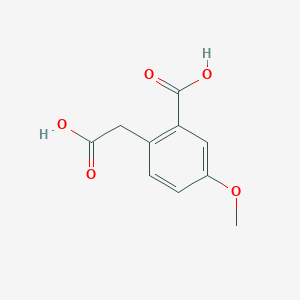

2-(Carboxymethyl)-5-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJHFMJYEXSKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367939 | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52962-25-1 | |

| Record name | 2-Carboxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52962-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(carboxymethyl)-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.178.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Methoxyhomophthalic Acid for Drug Development Professionals

Executive Summary

4-Methoxyhomophthalic acid is a substituted aromatic dicarboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a benzene ring functionalized with a carboxylic acid, a carboxymethyl group, and a methoxy ether, offers multiple points for synthetic modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. However, a comprehensive, centralized resource detailing its physicochemical properties is notably absent in the public domain. This technical guide addresses this gap by consolidating known data, providing robust, field-proven experimental protocols for its empirical characterization, and contextualizing its relevance for researchers, scientists, and drug development professionals. By establishing a framework for its synthesis and analysis, this document aims to accelerate its application in innovative research endeavors.

Introduction to 4-Methoxyhomophthalic Acid

Chemical Structure and Nomenclature

4-Methoxyhomophthalic acid, systematically named 2-Carboxy-4-methoxybenzeneacetic acid , is an organic compound distinguished by its unique arrangement of functional groups.[1] The structure consists of a phenylacetic acid backbone with an additional carboxylic acid group at the ortho-position (C2) and a methoxy group at the para-position (C4) relative to the acetic acid moiety.

-

Molecular Formula: C₁₀H₁₀O₅[1]

The presence of two carboxylic acid groups with different linkages to the aromatic ring—one directly attached and one via a methylene bridge—results in distinct acidic properties (pKa values). The electron-donating methoxy group further modulates the electronic environment of the benzene ring, influencing the molecule's reactivity and intermolecular interactions.

Significance in Medicinal Chemistry and Drug Development

While specific applications of 4-methoxyhomophthalic acid are still emerging, its parent structure, homophthalic acid, is a known precursor in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) tesicam.[4] Substituted homophthalic acids are key intermediates for constructing complex heterocyclic systems such as isocoumarins and isoquinolones, which are prevalent motifs in biologically active natural products and synthetic drugs.[5][6][7]

The functional handles on 4-methoxyhomophthalic acid—two distinct carboxylic acids and a methoxy group—provide a strategic advantage in drug design:

-

Scaffold Diversification: The carboxylic acid groups can be readily converted into esters, amides, or other functional groups, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: The methoxy group can enhance metabolic stability and influence lipophilicity, key parameters in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

-

Chelation and Receptor Binding: The dicarboxylic acid arrangement can participate in hydrogen bonding and metal chelation, crucial for binding to enzyme active sites or receptors.

Current Data Landscape

Published experimental data for 4-methoxyhomophthalic acid is sparse. Much of the available information is derived from chemical supplier databases or inferred from studies on related compounds.[1] This guide, therefore, not only presents the available data but, more importantly, provides detailed methodologies for its empirical validation and characterization, empowering researchers to generate reliable data in their own laboratories.

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-methoxyhomophthalic acid. For context, properties of the parent compound, homophthalic acid, are included where available.

| Property | 4-Methoxyhomophthalic Acid | Homophthalic Acid (Parent Compound) | Significance in Drug Development |

| Molecular Weight | 210.18 g/mol [1] | 180.16 g/mol [8] | Influences diffusion, solubility, and formulation. |

| Melting Point | 188 °C[1] | 178-182 °C[8][9] | Indicator of purity, lattice energy, and stability. |

| Boiling Point | 425.3 °C (Predicted)[1] | 389.5 °C (Predicted)[8][9] | Relevant for purification and high-temperature processing. |

| Water Solubility | Data not available | 12 g/L (at 20°C)[8][10] | Critical for bioavailability and formulation of aqueous solutions. |

| Acidity (pKa) | Two values expected (Predicted) | pKa₁: ~3.72 (Predicted)[8][10] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| Lipophilicity (XLogP3) | 1.31[1] | 1.6 (Predicted) | Affects membrane permeability, protein binding, and metabolic clearance. |

Methodologies for Empirical Characterization

To ensure scientific integrity, the properties listed above must be validated empirically. The following sections provide robust, step-by-step protocols for the structural and physicochemical analysis of 4-methoxyhomophthalic acid.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of organic molecules.[11][12]

Rationale: This combination of experiments confirms the carbon skeleton and the proton environments, providing a complete picture of the molecular structure. The use of a deuterated solvent like DMSO-d₆ is recommended due to the presence of acidic carboxylic protons, which are often observable in this solvent.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified 4-methoxyhomophthalic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[11] Ensure the sample is fully dissolved.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and set to 0.00 ppm.[13]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Signals:

-

Aromatic Protons (3H): Three signals in the aromatic region (~7.0-8.0 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Methylene Protons (-CH₂-) (2H): A singlet around 3.5-4.0 ppm, adjacent to both an aromatic ring and a carboxylic acid.

-

Methoxy Protons (-OCH₃) (3H): A sharp singlet around 3.8 ppm.

-

Carboxylic Acid Protons (-COOH) (2H): Two broad singlets at a downfield shift (>10 ppm), which may exchange with trace water in the solvent.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Signals: Ten distinct carbon signals are expected.

-

Carbonyl Carbons (~168-175 ppm): Two signals corresponding to the two carboxylic acid groups.

-

Aromatic Carbons (~110-160 ppm): Six signals, including the carbon attached to the methoxy group at a downfield shift.

-

Methoxy Carbon (~55 ppm): One signal for the -OCH₃ group.

-

Methylene Carbon (~40 ppm): One signal for the -CH₂- group.

-

-

-

Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze the chemical shifts and coupling constants to confirm the substitution pattern. Correlate ¹H and ¹³C signals using 2D NMR experiments like HSQC and HMBC for unambiguous assignment.[14]

Determination of Acid Dissociation Constants (pKa)

The pKa values are critical for predicting a drug's behavior in the body.[15] Potentiometric titration is a highly precise and reliable method for its determination.[16][17]

Rationale: This method measures the change in pH of a solution of the acid as a strong base is added incrementally. The pH at the half-equivalence points, where half of an acidic proton has been neutralized, corresponds to the pKa values of the dicarboxylic acid.[18]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00 and 7.00) to ensure accurate readings.[15]

-

Solution Preparation:

-

Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Accurately weigh a sample of 4-methoxyhomophthalic acid to prepare a solution of known concentration (e.g., 0.01 M) in deionized water. Gentle heating or the use of a co-solvent may be necessary if solubility is low.

-

To maintain constant ionic strength, 0.15 M potassium chloride (KCl) can be added to the acid solution.[15][18]

-

-

Titration Procedure:

-

Place a known volume (e.g., 50.0 mL) of the 4-methoxyhomophthalic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.[19]

-

Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration well past the second equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely locate the two equivalence points (the peaks of the derivative curve).

-

Determine the volumes for the two half-equivalence points (half the volume of the first equivalence point, and the midpoint volume between the first and second equivalence points).

-

The pH values on the original titration curve corresponding to these two half-equivalence point volumes are pKa₁ and pKa₂.

-

Synthesis and Application Context

Proposed Synthesis Route

A plausible and efficient synthesis of 4-methoxyhomophthalic acid can be adapted from established literature procedures.[5][20] The process typically starts from 3-methoxybenzoic acid and involves a condensation reaction followed by reduction and hydrolysis.

Caption: Proposed synthesis workflow for 4-methoxyhomophthalic acid.

This synthetic pathway provides a reliable method for producing the target compound in sufficient quantities for further research and development activities.

Conclusion

4-Methoxyhomophthalic acid represents a valuable, yet under-characterized, chemical entity for drug discovery and materials science. This guide provides a foundational understanding of its key physicochemical properties by consolidating available data and referencing analogous compounds. More critically, it equips researchers with detailed, actionable protocols for the empirical determination of its structure and acidity. By applying these standardized methodologies, scientists can generate the high-quality, reliable data necessary to unlock the full potential of this versatile molecular scaffold in their research programs.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.

-

ChemBK. (2022, October 16). Homophthalic acid. Retrieved from [Link]

- Al-Fayyad, H., & Al-Jaber, H. (2014). A short and efficient construction of the dibenzo[c,h]chromen-6-one skeleton. Arkivoc, 2014(6), 332-343.

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

- van der Heide, E., et al. (2013).

-

Zhonghua Shiji Wang. (n.d.). 2-(Carboxymethyl)-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Homophthalic acid. Retrieved from [Link]

-

Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Unknown. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Homophthalic acid. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis and biological evaluation of 2,3-diaryl isoquinolinone.... Retrieved from [Link]

-

Aihuaxue. (n.d.). CAS:52962-25-1. Retrieved from [Link]

-

Cas- číslo. (n.d.). Benzeneacetic acid molecular information. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

- Indian Journal of Chemistry. (n.d.). Isocoumarins : Part V-Synthesis of 3-Methyl and 4-Carboxy-3....

- Wiley Online Library. (n.d.). ChemInform Abstract: Synthesis of 4-Acetylisocoumarin: First Total....

-

RSC Publishing. (n.d.). J.C.S. Perkin I. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810). Retrieved from [Link]

-

SpectraBase. (n.d.). Isophthalic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. arctomsci.com [arctomsci.com]

- 3. ichemistry.cn [ichemistry.cn]

- 4. Homophthalic acid - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of doryanine and related isoquinolones and isocoumarins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Homophthalic acid | 89-51-0 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. guidechem.com [guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jchps.com [jchps.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. asdlib.org [asdlib.org]

- 20. mch.estranky.sk [mch.estranky.sk]

An In-depth Technical Guide to 5-Bromo-2'-deoxycytidine (BrdC) for Researchers and Drug Development Professionals

In the landscape of molecular biology and therapeutic development, nucleoside analogs represent a cornerstone of innovation. Among these, 5-Bromo-2'-deoxycytidine (BrdC) has emerged as a multifaceted tool, offering profound insights into cellular mechanisms and paving the way for novel therapeutic strategies. This guide provides an in-depth exploration of BrdC, from its fundamental chemical properties to its advanced applications in epigenetics, oncology, and virology.

Core Chemical Identity and Physicochemical Properties

5-Bromo-2'-deoxycytidine is a halogenated derivative of the naturally occurring deoxyribonucleoside, 2'-deoxycytidine.[1][2] The introduction of a bromine atom at the C5 position of the pyrimidine ring fundamentally alters its electronic properties and steric profile, bestowing upon it unique biological activities.

The structure consists of a 5-bromocytosine base attached to a deoxyribose sugar moiety.[2] This modification is key to its function, enabling its recognition and incorporation into DNA by cellular machinery, yet allowing it to act as a molecular probe or a disruptive agent.

Table 1: Physicochemical Properties of 5-Bromo-2'-deoxycytidine

| Property | Value | Source(s) |

| CAS Number | 1022-79-3 | [1][3][4] |

| Molecular Formula | C₉H₁₂BrN₃O₄ | [1][2][3][4] |

| Molecular Weight | 306.11 g/mol | [2][3] |

| Synonyms | BrdC, 5-Br-2'-dC, 5-Bromodeoxycytidine | [1][4] |

| Appearance | White to off-white or faint yellow solid powder | [4][5] |

| Solubility | Soluble in DMSO and Water | [1][2] |

| Purity | ≥98-99% (HPLC) | [2][4] |

| Storage (Solid) | 2-8°C, sealed in dry, dark conditions | [2][3] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [2][6] |

| SMILES | C1N)Br)CO">C@@HO | [3] |

| InChI Key | KISUPFXQEHWGAR-RRKCRQDMSA-N | [1][2] |

Mechanism of Action and Biological Significance

The utility of BrdC in research and drug development stems from its ability to be incorporated into replicating DNA in place of cytosine.[1][4] Once integrated, it can exert several distinct effects, primarily as a photosensitizer and a radiosensitizer.

DNA Photosensitization

A key characteristic of BrdC is its function as a DNA photosensitizer.[2][6][7] When incorporated into a DNA strand and subsequently exposed to UV radiation (around 300 nm), BrdC becomes photoexcited.[6][7] This leads to two major forms of DNA damage lethal to the cell:

-

Single-Strand Breaks (SSBs): This process is believed to be initiated by a photoinduced electron transfer from a neighboring guanine base to the excited BrdC.[7][8]

-

Intrastrand Cross-links (ICLs): Covalent bonds can form between adjacent bases, such as d(G^C) and d(C^C) dimers, through a cycloaddition reaction.[7][8]

This targeted induction of DNA damage upon irradiation makes BrdC a valuable agent for photodynamic therapy research, where precise cell killing is paramount.[8]

Caption: Mechanism of BrdC as a DNA photosensitizer.

Radiosensitization and Chemosensitization

In cancer research, BrdC is investigated for its ability to sensitize tumor cells to radiation therapy.[1][2] By integrating into the DNA of rapidly dividing cancer cells, it can enhance the cell-killing effects of ionizing radiation.[1] Studies have shown that BrdC can decrease the survival of melanoma cells and sensitize them to radiation.[1][2] In animal models of glioma, BrdC has been shown to sensitize tumors to radiation and reduce tumor volume.[1]

It's noteworthy that in vivo, BrdC can be deaminated and converted to 5-bromo-2'-deoxyuridine (BrdU), another well-known and potent radiosensitizer.[1][9] This metabolic conversion contributes to its overall therapeutic effect.

Applications in Research and Drug Development

The unique properties of BrdC lend it to a wide array of applications for scientists and drug development professionals.

Epigenetics and DNA Methylation Studies

As a nucleoside analog, BrdC is a critical tool for investigating DNA modifications and their influence on gene expression.[2][4] Its incorporation into DNA allows researchers to probe the structural and functional consequences of halogenation at the C5 position, a site typically occupied by a methyl group in epigenetic regulation. This helps elucidate the complex interplay between DNA modifications, cellular processes, and disease mechanisms.[4]

Antiviral Drug Development

BrdC serves as a foundational building block in the synthesis of novel antiviral agents.[2][4] Its ability to interfere with DNA synthesis is a key attribute in targeting viral replication.[4] Specifically, BrdC has demonstrated inhibitory effects against the cytopathogenicity of Herpes Simplex Virus 1 (HSV-1) and HSV-2 in cell cultures.[1][2]

Cancer Research and Oncology

The dual role of BrdC as a radiosensitizer and a potential chemotherapeutic agent makes it a significant compound in oncology research.[4] Its ability to interfere with DNA synthesis in rapidly dividing cells positions it as a candidate for further exploration in drug development.[4] By sensitizing tumors to radiation, BrdC offers a strategy to enhance the efficacy of existing cancer treatments.[1]

Experimental Protocol: Assay for DNA Photosensitization

This protocol outlines a generalized workflow to assess the photosensitizing properties of BrdC in a cellular context. The core principle is to incorporate BrdC into cellular DNA, expose the cells to a controlled dose of UV light, and then measure the extent of DNA damage or cell death.

Workflow: BrdC-Mediated Photosensitization Assay

Caption: Workflow for assessing BrdC-induced photosensitization.

Step-by-Step Methodology:

-

Cell Seeding: Plate a cancer cell line of interest (e.g., U-1 melanoma cells) in a 96-well plate suitable for both UV irradiation and subsequent viability assays. Allow cells to attach and resume proliferation for 18-24 hours.

-

BrdC Treatment: Prepare stock solutions of BrdC in sterile DMSO or water. Dilute the stock solution in a complete culture medium to final concentrations (e.g., 0, 1, 10, 50, 100 µM). Replace the medium in the wells with the BrdC-containing medium and incubate for a duration equivalent to at least one full cell cycle (e.g., 24 hours). This ensures maximal incorporation into newly synthesized DNA.

-

Washing: Gently aspirate the BrdC-containing medium. Wash the cell monolayer twice with phosphate-buffered saline (PBS) to remove any unincorporated BrdC. Leave a thin layer of PBS over the cells during irradiation to prevent desiccation.

-

UV Irradiation: Place the plate in a calibrated UV crosslinker or irradiator equipped with a 300 nm light source. Expose the cells to a predetermined dose of UV radiation. Crucially, include control plates: No BrdC/No UV, BrdC/No UV, and No BrdC/UV.

-

Recovery: Immediately after irradiation, replace the PBS with a fresh, complete culture medium. Return the plates to the incubator for 24 to 48 hours to allow for the development of cytotoxic effects.

-

Quantification of Viability: Assess cell viability using a standard method. For instance, an MTT assay, which measures metabolic activity, or a lactate dehydrogenase (LDH) assay, which measures membrane integrity, can be employed according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control (No BrdC/No UV). A significant, dose-dependent decrease in viability in the "BrdC + UV" group compared to the other controls validates the photosensitizing effect of BrdC.

Conclusion

5-Bromo-2'-deoxycytidine is more than a simple nucleoside analog; it is a sophisticated molecular tool with significant translational potential. Its ability to be incorporated into DNA and subsequently act as a potent photosensitizer and radiosensitizer provides a powerful platform for research in epigenetics, virology, and oncology. For drug development professionals, BrdC offers a compelling scaffold for the design of novel therapeutics aimed at enhancing the efficacy of radiation therapy and for the development of light-activated cancer treatments. As research continues to unravel the nuances of DNA damage and repair, the utility and importance of BrdC are set to expand, solidifying its place in the modern molecular biology and drug discovery toolkit.

References

-

Zdrowowicz, M., Wityk, P., Michalska, B., et al. (2016). 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer. Organic & Biomolecular Chemistry, 14(39), 9312-9321. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2'-deoxyuridine. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Bromo-2′-deoxycytidine—a Potential DNA Photosensitizer. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Bromo-2′-deoxycytidine—a potential DNA photosensitizer - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Bromo-2'-deoxyuridine | C9H11BrN2O5 | CID 6035 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Evolving Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Homophthalic Acids

Abstract

Homophthalic acid, 2-(carboxymethyl)benzoic acid, represents more than a simple dicarboxylic acid; it is a foundational scaffold in synthetic chemistry whose true potential has been progressively unlocked through the strategic introduction of substituents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the historical journey of substituted homophthalic acids. We move beyond a mere chronological listing of discoveries to analyze the causal drivers behind the evolution of synthetic methodologies—from the regiochemical ambiguity of classical electrophilic substitutions to the precision of modern directed metalation and cross-coupling techniques. This guide emphasizes the "why" behind experimental choices, offering field-proven insights into how chemists have learned to meticulously tailor this versatile building block for applications ranging from complex heterocyclic pharmaceuticals to advanced materials.

The Progenitor Molecule: Discovery and Initial Syntheses of Homophthalic Acid

The story begins in the late 19th century with the initial synthesis and characterization of the parent compound, homophthalic acid.[1] While a single definitive discovery is difficult to attribute, its emergence was a natural consequence of the broader exploration of aromatic carboxylic acids during that era. Early synthetic chemists developed numerous, often harsh, methods to access this scaffold. These foundational routes, while historically significant, highlight the challenges of the time.

A variety of preparative methods were reported, including:

-

Oxidation of indene or its derivatives using strong oxidizing agents like chromic acid or potassium permanganate.[2][3]

-

Hydrolysis of o-cyanobenzyl cyanide.[2]

-

Oxidative cleavage of α-indanone.[2]

These early syntheses provided the essential homophthalic acid backbone, but the molecule's utility as a versatile building block was limited by the lack of methods to precisely functionalize its aromatic ring. The next chapter in its history would be defined by the pursuit of this control.

The Challenge of Regioselectivity: Classical Aromatic Substitution

The first attempts to create substituted homophthalic acids naturally relied on the workhorse of 19th and early 20th-century organic chemistry: electrophilic aromatic substitution (EAS). Reactions like nitration, halogenation, and sulfonation were applied to the homophthalic acid or anhydride core.

The primary challenge with this approach is the inherent lack of regioselectivity. The two functional groups on the ring—the carboxylic acid and the carboxymethyl group—are both electron-withdrawing and meta-directing. However, their directing effects are often in conflict, leading to a mixture of isomeric products that are frequently difficult and costly to separate. For example, the nitration of phthalic anhydride, a closely related analogue, is well-documented to produce a mixture of 3-nitro and 4-nitro isomers.[2] This fundamental limitation was the primary scientific driver for the development of more sophisticated synthetic strategies. The goal was no longer just to add a substituent, but to place it in a specific, predetermined position.

Protocol 1: Classical Nitration of a Homophthalic Acid Analogue (Phthalimide)

This protocol illustrates the typical conditions for classical nitration, which often result in isomeric mixtures. It is adapted from established procedures for nitrating phthalimide, which would then be hydrolyzed to the corresponding nitrophthalic acids.

Objective: To synthesize 4-nitrophthalimide as a precursor to 4-nitrophthalic acid, illustrating a classical EAS approach.

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add phthalimide (1.0 eq) to concentrated sulfuric acid (5-8 parts by weight). Stir the mixture until the solid is completely dissolved.

-

Cooling: Cool the reaction vessel in an ice-salt bath to a temperature of 10-15°C.

-

Nitrating Agent Addition: Prepare a nitrating mixture of aqueous nitric acid (60-70 wt%, 3.5-5.0 eq) in concentrated sulfuric acid. Add this mixture dropwise to the stirred phthalimide solution, ensuring the internal temperature does not exceed 50°C.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40-50°C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid 4-nitrophthalimide will precipitate out.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Hydrolysis: The isolated 4-nitrophthalimide can then be hydrolyzed to 4-nitrophthalic acid by heating with a dilute alkali solution (e.g., NaOH) at 80-100°C, followed by acidification.[4]

Causality: The inherent electronics of the phthalimide ring direct the incoming electrophile (NO₂⁺) to multiple positions, necessitating a purification step to isolate the desired isomer from its side products. This inefficiency is the core problem that modern methods sought to solve.

A Paradigm Shift: The Era of Directed Synthesis

The mid-to-late 20th century witnessed a revolution in synthetic organic chemistry. The focus shifted from "what can we make?" to "how can we make it with absolute control?" For substituted homophthalic acids, two methodologies were transformative: Directed ortho-Metalation and transition-metal-catalyzed cross-coupling.

Precision through Proximity: Directed ortho-Metalation (DoM)

First reported independently by Henry Gilman and Georg Wittig around 1940, Directed ortho-Metalation (DoM) is a powerful technique for regioselective functionalization.[5] The principle is elegant: a functional group on the aromatic ring, the directing metalation group (DMG), coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium).[5] This coordination brings the strong base into close proximity with a specific C-H bond at the ortho position, dramatically increasing its acidity and allowing for selective deprotonation to form an aryllithium intermediate. This intermediate can then be quenched with a wide variety of electrophiles, installing a substituent with near-perfect regioselectivity.

Causality—The Self-Validating System: The power of DoM lies in its predictable and reliable outcome. The coordination between the DMG and the lithium base acts as an internal control system, ensuring that functionalization occurs only at the adjacent position. This solved the isomer problem that plagued classical EAS methods. Crucially, research by Jacques Mortier and others demonstrated that the deprotonated carboxylate of a benzoic acid itself can act as an effective DMG, allowing for direct, highly regioselective ortho-lithiation without the need for protecting groups.[6][7][8]

Protocol 2: Directed ortho-Lithiation and Silylation of an Unprotected Benzoic Acid

This protocol is based on the methodology developed by Mortier for the direct functionalization of unprotected benzoic acids, a close structural analogue to homophthalic acid.[7][8]

Objective: To regioselectively introduce a trimethylsilyl (TMS) group at the position ortho to the carboxylic acid.

Materials:

-

Benzoic Acid (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) (2.2 eq, solution in cyclohexane)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq)

-

Chlorotrimethylsilane (TMSCl) (2.5 eq)

-

Argon or Nitrogen atmosphere

Procedure:

-

System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

-

Reagent Addition: Add anhydrous THF to the flask, followed by the benzoic acid substrate. Cool the solution to -90°C using a liquid nitrogen/ethanol bath.

-

Base Addition: Add TMEDA, followed by the dropwise addition of s-BuLi. The first equivalent of base deprotonates the acidic carboxylic acid proton, while the second equivalent performs the ortho-deprotonation. Stir the resulting dianion solution at -90°C for 1 hour.[7]

-

Electrophilic Quench: Add TMSCl dropwise to the solution at -90°C.

-

Warming and Quench: Allow the reaction to slowly warm to room temperature. Once at room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extraction: Acidify the aqueous layer with 2N HCl and extract the product with diethyl ether or ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ortho-silylated benzoic acid. Purify via column chromatography or recrystallization.

Expanding the Toolbox: Transition-Metal-Catalyzed Cross-Coupling

While DoM provides exquisite control for introducing a wide range of electrophiles, transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, opened the door to constructing complex C-C and C-heteroatom bonds that were previously unimaginable. The Suzuki-Miyaura coupling is a prime example.

This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of substituted homophthalic acids, this means a halogenated homophthalic acid derivative (e.g., 4-bromo-homophthalic acid, accessible via classical methods) can be used as a handle to introduce a vast array of aryl or vinyl groups.

Causality—The Power of Modularity: The significance of cross-coupling lies in its modularity. It allows for the convergent synthesis of complex molecules by joining two pre-functionalized fragments. This is a far more efficient and flexible strategy than trying to build up complexity on the ring step-by-step.

Protocol 3: Suzuki-Miyaura Coupling of a Bromo-Phenylacetic Acid Derivative

This protocol provides a general framework for the palladium-catalyzed coupling of a bromo-phenylacetic acid derivative with an arylboronic acid.

Objective: To synthesize a biaryl acetic acid derivative via Suzuki coupling.

Materials:

-

4-Bromophenylacetic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine (PPh₃) or other suitable ligand (0.06 eq)

-

Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Argon or Nitrogen atmosphere

Procedure:

-

System Preparation: To a Schlenk flask, add the 4-bromophenylacetic acid, arylboronic acid, and base.

-

Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and ethyl acetate.

-

Extraction: Separate the layers. Acidify the aqueous layer with 2N HCl to precipitate the product. Extract the aqueous layer again with ethyl acetate.

-

Isolation: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The Impact of Substitution: From Chemical Properties to Advanced Applications

The ability to precisely place substituents onto the homophthalic acid core allows for the fine-tuning of its chemical properties and dictates its ultimate application. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert predictable influences on the molecule's reactivity and acidity.

| Substituent (Example) | Position | Electronic Effect | Impact on Ring Reactivity (EAS) | Impact on Carboxylic Acid pKa | Common Application |

| -NO₂ (Nitro) | 4 or 5 | Strong EWG | Deactivating; slows further EAS | Decreases pKa (more acidic) | Precursor for amino groups, building block for dyes |

| -OCH₃ (Methoxy) | 4 or 5 | Strong EDG | Activating; speeds further EAS | Increases pKa (less acidic) | Key fragment in natural product synthesis |

| -Br (Bromo) | 4 or 5 | Weak EWG (Inductive) | Deactivating; slows further EAS | Decreases pKa (more acidic) | Handle for cross-coupling reactions |

| -NH₂ (Amino) | 4 or 5 | Strong EDG | Strongly Activating | Increases pKa (less acidic) | Intermediate in pharmaceutical synthesis |

Table 1: Influence of Common Substituents on the Properties and Utility of Homophthalic Acid.

Applications in Medicinal Chemistry

The most profound impact of substituted homophthalic acids has been in medicinal chemistry. The corresponding anhydrides are exceptionally valuable precursors for constructing complex heterocyclic scaffolds. The Castagnoli-Cushman reaction, for example, utilizes substituted homophthalic anhydrides and imines to produce tetrahydroisoquinolones with high diastereoselectivity. This scaffold is of significant medicinal relevance, found in molecules with diverse biological activities, including antiviral (e.g., HIV inhibitors), anticancer, and antiparasitic properties. The substituents on the homophthalic acid starting material become integral parts of the final drug-like molecule, influencing its potency, selectivity, and pharmacokinetic properties.

Applications in Materials Science

The rigid, dicarboxylic nature of the homophthalic acid framework also makes it an attractive building block in materials science. The specific placement of substituents can be used to direct the assembly of metal-organic frameworks (MOFs) or other supramolecular structures. These materials can exhibit tailored porosity and functionality for applications in gas storage, catalysis, and chemical separations.

Visualizing the Synthetic Evolution

The historical progression from non-selective to highly controlled synthesis can be visualized as a branching workflow, where each new methodology opened up previously inaccessible chemical space.

Figure 1: Evolution of synthetic strategies for substituted homophthalic acids.

Conclusion and Future Outlook

The history of substituted homophthalic acids is a microcosm of the evolution of synthetic organic chemistry itself. It is a story of chemists striving for, and achieving, ever-greater levels of precision and control. The journey from the brute-force oxidations and non-selective substitutions of the past to the elegant and predictable directed metalations and cross-couplings of today has transformed a simple aromatic di-acid into a powerful and versatile platform for innovation.

Looking forward, the field will continue to evolve. The development of C-H activation reactions that do not require pre-installed directing groups, the use of photoredox catalysis for novel transformations, and the application of flow chemistry for safer and more scalable syntheses will undoubtedly write the next chapter in the history of this remarkable scaffold. For researchers in drug discovery and materials science, the expanding toolbox for creating bespoke substituted homophthalic acids ensures that this "privileged scaffold" will continue to be a source of novel and impactful molecules for years to come.

References

-

Grummitt, O., Egan, R., & Buck, A. (1949). HOMOPHTHALIC ACID AND ANHYDRIDE. Organic Syntheses, 29, 59. doi:10.15227/orgsyn.029.0059. Available from: [Link]

-

Organic Syntheses Procedure. homophthalic acid. Available from: [Link]

-

Wikipedia. Directed ortho metalation. Available from: [Link]

-

Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(4), 765–768. Available from: [Link]

-

Chem-Station Int. Ed. (2015). Directed Ortho Metalation. Available from: [Link]

-

Moshnenko, N., Kazantsev, A., Bakulina, O., Dar'in, D., & Krasavin, M. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8462. Available from: [Link]

-

Bhandari, P., et al. (2015). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 13(35), 9134-9138. Available from: [Link]

-

Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. Available from: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

-

Organic Chemistry Portal. Directed Ortho-Metalation of Unprotected Benzoic Acids. Available from: [Link]

-

Boodnah, V., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. Available from: [Link]

- Google Patents. CN1321972C - Process of preparing 4-nitro phthalic acid from the reaction mother liquor of...

-

ResearchGate. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction... Available from: [Link]

-

RSC Advances. Greener alternatives for synthesis of isoquinoline and its derivatives... Available from: [Link]

-

Quick Company. An Improved Process For Producing 4 Nitrophthalic Acid And 4... Available from: [Link]

-

Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available from: [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. Available from: [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available from: [Link]

Sources

- 1. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 2. baranlab.org [baranlab.org]

- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 4. Ligand-Accelerated ortho-C–H Olefination of Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 6. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-(Carboxymethyl)-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the expected spectroscopic data for 2-(Carboxymethyl)-5-methoxybenzoic acid (Molecular Formula: C₁₀H₁₀O₅, Molecular Weight: 210.18 g/mol ).[1] Due to a lack of publicly available experimental spectra for this specific compound, this document serves as a predictive guide based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are extrapolated from the known spectroscopic behaviors of analogous substituted benzoic acid derivatives and fundamental chemical principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound incorporates several key functional groups that will dictate its spectroscopic signature. These include a trisubstituted benzene ring, a methoxy group (-OCH₃), a methylene group (-CH₂-), and two carboxylic acid groups (-COOH). The relative positions of these substituents on the aromatic ring create a specific electronic environment that influences the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

-

Carboxylic Acid Protons (-COOH): Two distinct, broad singlets are expected in the downfield region, typically between 10.0 and 13.0 ppm.[2][3] Their broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (approximately 6.8-8.0 ppm).[3] Their specific chemical shifts and coupling patterns will be influenced by the positions of the electron-donating methoxy group and the electron-withdrawing carboxylic and carboxymethyl groups.

-

Methylene Protons (-CH₂-): A singlet is expected for the two methylene protons, likely in the range of 3.6-4.0 ppm. The adjacent electron-withdrawing carboxylic acid group will cause a downfield shift.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three methoxy protons should appear around 3.8-4.0 ppm.[3]

| Predicted ¹H NMR Data | |

| Proton Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) x 2 | 10.0 - 13.0 (broad s, 2H) |

| Aromatic (Ar-H) x 3 | 6.8 - 8.0 (m, 3H) |

| Methylene (-CH₂-) | 3.6 - 4.0 (s, 2H) |

| Methoxy (-OCH₃) | 3.8 - 4.0 (s, 3H) |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Carbonyl Carbons (-C=O): Two distinct signals for the carboxylic acid carbons are anticipated in the highly deshielded region of 165-180 ppm.[2]

-

Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, typically in the range of 110-160 ppm. The carbons attached to the oxygen of the methoxy group and the carboxyl groups will be the most downfield in this region.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to resonate around 35-45 ppm.

-

Methoxy Carbon (-OCH₃): The methoxy carbon should appear as a sharp signal around 55-60 ppm.[3]

| Predicted ¹³C NMR Data | |

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (-C=O) x 2 | 165 - 180 |

| Aromatic (Ar-C) x 6 | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

| Methylene (-CH₂-) | 35 - 45 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[3][4][5]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear as multiple weak to medium bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the methylene and methoxy groups will be observed just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1720 cm⁻¹ is characteristic of the carbonyl stretch of the carboxylic acids.[3][4] The presence of two carboxylic acid groups may lead to a broadened or split peak in this region.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching within the benzene ring.

-

C-O Stretch: Strong bands corresponding to the C-O stretching of the carboxylic acids and the ether linkage will be present in the 1200-1300 cm⁻¹ region.[3]

| Predicted IR Data | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (very broad, strong) |

| C-H Stretch (Aromatic) | 3000 - 3100 (medium) |

| C-H Stretch (Aliphatic) | 2850 - 3000 (medium) |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 (strong, sharp) |

| C=C Stretch (Aromatic) | 1450 - 1600 (medium to weak) |

| C-O Stretch (Ether & Carboxylic Acid) | 1200 - 1300 (strong) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 210, corresponding to the molecular weight of the compound. Aromatic acids typically show a prominent molecular ion peak.[6]

-

Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids include the loss of hydroxyl (-OH, M-17), carboxyl (-COOH, M-45), and water (-H₂O, M-18) if an ortho effect is possible.[6][7] For this molecule, significant fragments are also expected from the cleavage of the carboxymethyl group.

Caption: Predicted Fragmentation Pathway for this compound.

| Predicted MS Data | |

| m/z | Predicted Fragment |

| 210 | [M]⁺ |

| 193 | [M - OH]⁺ |

| 165 | [M - COOH]⁺ |

| 151 | [M - CH₂COOH]⁺ |

| 135 | [C₈H₇O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Conclusion

The spectroscopic characterization of this compound is achievable through a combination of NMR, IR, and MS techniques. This guide provides a detailed prediction of the expected spectral data based on the known behavior of its constituent functional groups and analogous molecules. The combination of the predicted ¹H and ¹³C NMR chemical shifts, the characteristic IR absorption bands, and the anticipated mass spectrometric fragmentation patterns provides a robust analytical framework for the confirmation of the structure and purity of this compound in a research or drug development setting.

References

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). IRMPD spectra of several deprotonated dicarboxylic acids.... Retrieved from [Link]

-

JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Filo. (n.d.). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CARBOXYMETHYL-4-METHOXY-6-METHYLBENZOIC_ACID - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Retrieved from [Link]

-

ResearchGate. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

Sources

- 1. 2-CARBOXYMETHYL-5-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. GCMS Section 6.12 [people.whitman.edu]

- 7. youtube.com [youtube.com]

Theoretical and Computational Elucidation of 2-Carboxy-4-methoxybenzeneacetic Acid: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive methodological framework for the theoretical and computational investigation of 2-Carboxy-4-methoxybenzeneacetic acid, a substituted phenylacetic acid derivative. While experimental characterization remains fundamental, computational chemistry offers a powerful, complementary approach to predict molecular properties, understand electronic structure, and evaluate potential bioactivity before engaging in resource-intensive synthesis and testing. As a Senior Application Scientist, this document synthesizes established, field-proven computational protocols, emphasizing not just the procedural steps but the underlying scientific rationale. We will detail workflows for conformational analysis, quantum chemical calculations using Density Functional Theory (DFT), and prospective molecular docking simulations. The objective is to provide researchers and drug development professionals with a self-validating, robust blueprint for the in silico characterization of this and similar small molecules, thereby accelerating the discovery pipeline.

Introduction: The Rationale for a Computational Approach

2-Carboxy-4-methoxybenzeneacetic acid, also known as homoisophthalic acid 4-methyl ether, belongs to the family of substituted aromatic dicarboxylic acids. Molecules in this class are pivotal structural motifs in medicinal chemistry and materials science. The presence of two carboxylic acid groups and a methoxy substituent suggests a rich chemical functionality, including capabilities for hydrogen bonding, metal coordination, and varied intermolecular interactions.[1] Phenylacetic acid derivatives, in particular, are known intermediates for pharmaceuticals and other organic syntheses.[2][3]

Understanding the three-dimensional structure, electronic landscape, and interaction potential of this molecule is paramount for harnessing its capabilities. Computational methods, particularly quantum chemistry, provide a predictive lens into these properties at the atomic level. They allow for the exploration of conformational landscapes, reactivity, and spectroscopic signatures, offering insights that can be difficult to obtain through experimental means alone.[4]

This guide is structured to walk the reader through a logical sequence of computational investigations, from establishing the most stable molecular structure to predicting its behavior in a biological context. Each protocol is designed to be a self-validating system, ensuring the scientific rigor and trustworthiness of the generated data.

Part I: Molecular Geometry and Conformational Landscape Analysis

The first and most critical step in any computational study is to determine the molecule's preferred three-dimensional structure. The rotational freedom around single bonds in 2-Carboxy-4-methoxybenzeneacetic acid gives rise to multiple conformers, each with a distinct energy. The carboxylic acid groups, for instance, can exist in syn or anti arrangements with respect to their C-O single bond.[5] While the syn conformation is generally more stable due to potential intramolecular hydrogen bonding, the energy barrier for rotation can be overcome, and the anti state may be accessible under certain conditions.[6] A thorough conformational analysis is therefore essential to identify the global minimum energy structure, which is the most representative conformation for subsequent property calculations.

Protocol 1: Conformational Search and Geometry Optimization

This protocol outlines the use of Density Functional Theory (DFT), a quantum mechanical method that provides a good balance of accuracy and computational cost for organic molecules.

-

Initial Structure Generation: Construct the 2D structure of 2-Carboxy-4-methoxybenzeneacetic acid and generate an initial 3D conformation using a molecular editor (e.g., Avogadro, ChemDraw).

-

Conformational Search:

-

Systematically rotate the key dihedral angles: the O=C-O-H angle of both carboxyl groups (syn vs. anti), the C-C bond of the acetic acid side chain, and the C-O bond of the methoxy group.

-

Perform an initial, lower-level optimization (e.g., using a semi-empirical method like PM7 or a small basis set) for each starting conformer to quickly discard high-energy structures.

-

-

DFT Geometry Optimization:

-

Method Selection: For the remaining low-energy conformers, perform a full geometry optimization using DFT. The B3LYP hybrid functional is a robust and widely used choice for such systems.[7][8]

-

Basis Set Selection: The 6-311G(d,p) basis set is recommended as it provides a good description of polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[9]

-

Solvation Model: To simulate a more realistic environment (e.g., in water or an organic solvent), incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).

-

Execution: Run the optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem). The calculation is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

-

-

Frequency Analysis and Verification:

-

For each optimized structure, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Causality Check: A true energy minimum must have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state, not a stable conformer. This step is critical for self-validation.

-

-

Energy Comparison: Compare the final electronic energies (including zero-point vibrational energy correction) of all verified conformers. The structure with the lowest energy is the global minimum.

Data Presentation: Predicted Conformational Energies

| Conformer ID | Key Dihedral Angles (COOH-1, COOH-2) | Relative Energy (kcal/mol) | Imaginary Frequencies | Status |

| Conf-1 | syn, syn | 0.00 | 0 | Global Minimum |

| Conf-2 | syn, anti | +2.8 | 0 | Local Minimum |

| Conf-3 | anti, anti | +5.5 | 0 | Local Minimum |

| Conf-4 | syn, syn (rotated sidechain) | +1.2 | 0 | Local Minimum |

Note: Data are hypothetical and for illustrative purposes.

Visualization: Conformational Analysis Workflow

Caption: Workflow for identifying the global minimum energy structure.

Part II: Quantum Chemical Analysis of Electronic and Spectroscopic Properties

With the global minimum energy structure identified, we can now calculate a suite of properties that describe the molecule's electronic nature, reactivity, and spectral signatures.

Theoretical Background

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, which is invaluable for predicting sites of non-covalent interactions.[8]

-

Vibrational and NMR Spectroscopy: Computational methods can predict vibrational frequencies (IR/Raman) and NMR chemical shifts. These theoretical spectra can aid in the interpretation of experimental data and confirm structural assignments.[4]

Protocol 2: Calculation of Electronic Properties

-

Input: Use the optimized global minimum geometry from Protocol 1.

-

Calculation: Perform a single-point energy calculation at the same level of theory (B3LYP/6-311G(d,p)).

-

Analysis:

-

Extract the energies of the HOMO and LUMO to determine the energy gap.

-

Calculate conceptual DFT descriptors such as ionization potential (IP ≈ -EHOMO), electron affinity (EA ≈ -ELUMO), chemical hardness, and softness. These provide quantitative measures of stability and reactivity.[9]

-

Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density surface.

-

Data Presentation: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| EHOMO | -6.5 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability, low reactivity |

| Dipole Moment | 3.2 Debye | Molecular polarity |

Note: Data are hypothetical and for illustrative purposes.

Protocol 3: Simulation of Vibrational and NMR Spectra

-

Vibrational Spectra: The output of the frequency calculation (Protocol 1, Step 4) directly provides the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. These can be plotted to generate a theoretical spectrum.

-

NMR Spectra:

-

Perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

The calculation yields absolute shielding tensors for each nucleus (¹H, ¹³C).

-

These values are converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the identical level of theory.

-

Visualization: Quantum Chemical Properties Workflow

Caption: Workflow for calculating electronic and spectroscopic properties.

Part III: Probing Intermolecular Interactions and Reactivity for Drug Development

The ultimate goal for many researchers is to understand how a molecule might function in a biological system. The computational data gathered thus far provides a strong foundation for this next step. The MEP map, for instance, highlights the hydrogen bond donor (acidic protons) and acceptor (carbonyl and methoxy oxygens) sites, which are critical for molecular recognition by a protein target.

Protocol 4: Molecular Docking Simulation (A Prospective Approach)

Molecular docking predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design.

-

Target Selection: Identify a relevant protein target. Based on the structures of known drugs, a potential target class for a molecule like this could be enzymes such as cyclooxygenases or histone deacetylases. This choice must be justified by existing biological data or hypotheses.

-

Preparation of Receptor and Ligand:

-

Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Ligand: Use the optimized global minimum structure of 2-Carboxy-4-methoxybenzeneacetic acid. Assign partial charges compatible with the docking program's force field.

-

-

Docking Simulation:

-

Software: Utilize well-validated docking software such as AutoDock Vina, GOLD, or Glide.

-

Binding Site Definition: Define the search space for the docking algorithm, which is typically a grid box encompassing the known active site of the receptor.

-

Execution: Run the docking simulation. The program will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.

-

-

Analysis of Results:

-

Binding Affinity: Analyze the predicted binding energies (or scores) for the top-ranked poses. Lower energies typically indicate more favorable binding.

-

Binding Mode: Visually inspect the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts between the ligand and protein residues. This analysis provides a structural hypothesis for the molecule's mechanism of action.

-

Data Presentation: Hypothetical Docking Results

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.2 | Arg-120, Tyr-355 | Salt Bridge, H-Bond |

| 2 | -7.9 | Ser-530 | H-Bond |

| 3 | -7.5 | Trp-387 | Pi-Stacking |

Note: Data are hypothetical and for illustrative purposes against a generic enzyme active site.

Visualization: Molecular Docking Workflow

Caption: Workflow for a prospective molecular docking study.

Conclusion

This technical guide has outlined a systematic, multi-step computational workflow for the in-depth characterization of 2-Carboxy-4-methoxybenzeneacetic acid. By following these protocols, researchers can move from a simple 2D structure to a rich, three-dimensional understanding of the molecule's conformational preferences, electronic properties, and potential for biological interaction. Each stage incorporates self-validating checks, ensuring the reliability of the results. This in silico approach provides a powerful and cost-effective strategy to generate testable hypotheses, prioritize candidates for synthesis, and ultimately accelerate the pace of scientific discovery in both materials science and drug development.

References

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). SN Applied Sciences. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). ResearchGate. [Link]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). Bohrium. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). Semantic Scholar. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). National Institutes of Health. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (2019). National Institutes of Health. [Link]

-

Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. (2019). ACS Publications. [Link]

-

Carboxylic acid. Wikipedia. [Link]

-

4-Methoxyphenylacetic acid (NP0000214). NP-MRD. [Link]

-

4-Methoxyphenylacetic Acid. PubChem. [Link]

-

4-Methoxyphenylacetic acid (HMDB0002072). HMDB. [Link]

-

2-Methoxyphenylacetic acid. PubChem. [Link]

Sources

- 1. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives [ouci.dntb.gov.ua]

- 8. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of 2-(Carboxymethyl)-5-methoxybenzoic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold